molecular formula C15H20F2N2OS B7681581 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide

2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide

Cat. No. B7681581
M. Wt: 314.4 g/mol
InChI Key: HVAIDZXGZSMRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the immune system, and the inhibition of this enzyme has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

CP-690,550 selectively inhibits 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of the downstream signaling pathways involved in the immune response, including the JAK-STAT pathway.
Biochemical and Physiological Effects:
CP-690,550 has been found to have significant biochemical and physiological effects in various diseases. In rheumatoid arthritis, CP-690,550 has been found to reduce the signs and symptoms of the disease, including joint swelling and pain. In psoriasis, CP-690,550 has been found to reduce the severity of the disease, including skin lesions and itching. In inflammatory bowel disease, CP-690,550 has been found to reduce the inflammation and tissue damage in the intestine.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a selective inhibitor of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide, which allows for the specific targeting of this enzyme without affecting other enzymes. CP-690,550 is also a potent inhibitor of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide, which allows for the use of lower concentrations of the compound in experiments. However, CP-690,550 has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of CP-690,550 in scientific research. One potential application is in the treatment of autoimmune diseases, where the selective inhibition of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by CP-690,550 may provide a novel therapeutic approach. Another potential application is in the treatment of cancer, where the JAK-STAT pathway is often dysregulated. Further research is needed to explore the potential of CP-690,550 in these and other disease areas.

Synthesis Methods

The synthesis of CP-690,550 involves several steps starting from the reaction of 4-(difluoromethylsulfanyl)benzonitrile with cyclopentylmagnesium bromide to yield 4-(difluoromethylsulfanyl)phenylcyclopentane. This intermediate is then reacted with methylamine to yield 2-(cyclopentylmethylamino)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide. The final step involves the reaction of this intermediate with acetic anhydride to yield CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The selective inhibition of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by CP-690,550 has been found to suppress the immune response, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2OS/c1-19(12-4-2-3-5-12)10-14(20)18-11-6-8-13(9-7-11)21-15(16)17/h6-9,12,15H,2-5,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIDZXGZSMRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)SC(F)F)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide

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